8-Bromoguanosine 2',3',5'-triacetate 8-Bromoguanosine 2',3',5'-triacetate
Brand Name: Vulcanchem
CAS No.: 15717-45-0
VCID: VC0014624
InChI: InChI=1S/C16H18BrN5O8/c1-5(23)27-4-8-10(28-6(2)24)11(29-7(3)25)14(30-8)22-12-9(19-15(22)17)13(26)21-16(18)20-12/h8,10-11,14H,4H2,1-3H3,(H3,18,20,21,26)
SMILES: CC(=O)OCC1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2Br)OC(=O)C)OC(=O)C
Molecular Formula: C16H18BrN5O8
Molecular Weight: 488.25 g/mol

8-Bromoguanosine 2',3',5'-triacetate

CAS No.: 15717-45-0

Cat. No.: VC0014624

Molecular Formula: C16H18BrN5O8

Molecular Weight: 488.25 g/mol

* For research use only. Not for human or veterinary use.

8-Bromoguanosine 2',3',5'-triacetate - 15717-45-0

Specification

CAS No. 15717-45-0
Molecular Formula C16H18BrN5O8
Molecular Weight 488.25 g/mol
IUPAC Name [3,4-diacetyloxy-5-(2-amino-8-bromo-6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate
Standard InChI InChI=1S/C16H18BrN5O8/c1-5(23)27-4-8-10(28-6(2)24)11(29-7(3)25)14(30-8)22-12-9(19-15(22)17)13(26)21-16(18)20-12/h8,10-11,14H,4H2,1-3H3,(H3,18,20,21,26)
Standard InChI Key JLZCAXCVNVVXJL-UHFFFAOYSA-N
SMILES CC(=O)OCC1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2Br)OC(=O)C)OC(=O)C
Canonical SMILES CC(=O)OCC1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2Br)OC(=O)C)OC(=O)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator